2-Chloro-4-piperidinobenzenecarboxylic acid

Medicinal Chemistry Drug Design ADME Prediction

Unlike generic piperidinyl benzoic acids, this compound delivers a unique ortho-chloro, para-piperidine architecture that creates a distinct conformational and electronic landscape unavailable from non-chlorinated analogs or positional isomers. With a quantified ACC1 IC50 of 1.95 µM and a clean CYP inhibition profile (IC50 >18 µM for key isoforms), this ≥95% pure scaffold enables precise SAR benchmarking and rational LogP tuning (3.09) for permeability optimization. The validated 88% hydrolysis protocol from the methyl ester ensures cost-efficient scale-up. Choose a building block with proven pharmacological benchmarks—not just a structure.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 313674-11-2
Cat. No. B1313184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-piperidinobenzenecarboxylic acid
CAS313674-11-2
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
InChIKeyPUEGNVWKMCMZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-piperidinobenzenecarboxylic Acid (CAS 313674-11-2): A Versatile Piperidinyl Benzoic Acid Scaffold for Medicinal Chemistry and Targeted Synthesis


2-Chloro-4-piperidinobenzenecarboxylic acid (CAS 313674-11-2) is a substituted benzoic acid derivative featuring a chlorine atom at the ortho position and a piperidinyl group at the para position relative to the carboxylic acid moiety . With a molecular formula of C12H14ClNO2 and a molecular weight of 239.7 g/mol, this compound serves as a versatile building block in medicinal chemistry and chemical biology [1]. Its structure incorporates a piperidine ring, a privileged scaffold found in numerous FDA-approved drugs, enabling exploration of diverse biological targets . The compound's physicochemical profile, characterized by a calculated LogP of 3.09 and a topological polar surface area (PSA) of 40.54 Ų, underpins its utility in optimizing drug-like properties [1].

Why 2-Chloro-4-piperidinobenzenecarboxylic Acid Cannot Be Interchanged with Generic Analogs: Key Differentiators for Informed Procurement


The specific substitution pattern of 2-chloro-4-piperidinobenzenecarboxylic acid creates a unique steric and electronic environment that is not replicated by other piperidinyl benzoic acid isomers or non-chlorinated analogs. The ortho-chloro substituent adjacent to the carboxylic acid introduces a distinct conformational bias and influences both the compound's pKa and its ability to participate in halogen bonding, while the para-piperidine moiety provides a defined vector for further functionalization [1]. In contrast, compounds like 4-piperidin-1-yl-benzoic acid (lacking the chloro group) or 1-(2-chlorophenyl)piperidine-4-carboxylic acid (differing in the point of attachment) exhibit significantly altered reactivity profiles and are not suitable for applications requiring the precise geometry of this scaffold [1]. Furthermore, the specific synthetic route used to access this compound, which can involve chlorination of 4-piperidinobenzoic acid or other multi-step procedures, can impact final purity and impurity profiles, making direct substitution with material from alternative pathways a potential risk in sensitive applications .

Quantitative Evidence Guide: Verifiable Differentiation of 2-Chloro-4-piperidinobenzenecarboxylic Acid (CAS 313674-11-2) for Scientific Selection


Distinct Physicochemical Profile: Quantified LogP and Polar Surface Area for Drug Design Optimization

The calculated partition coefficient (LogP) and topological polar surface area (PSA) of 2-chloro-4-piperidinobenzenecarboxylic acid provide a quantifiable basis for selection in drug discovery. This compound exhibits a LogP of 3.09 and a PSA of 40.54 Ų, placing it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's rules [1]. In comparison, the non-chlorinated analog, 4-piperidin-1-yl-benzoic acid, typically demonstrates a lower LogP (approximately 1.6) due to the absence of the hydrophobic chlorine substituent [2]. This quantified difference in lipophilicity directly impacts membrane permeability and distribution profiles in biological systems.

Medicinal Chemistry Drug Design ADME Prediction

Validated Synthetic Pathway with Quantified Yield: An 88% Yield Protocol for Acid from Methyl Ester

A specific, high-yielding synthetic route is documented for the conversion of 2-chloro-4-(piperidin-1-yl)benzoic acid methyl ester to the target carboxylic acid. This procedure employs sodium hydroxide in a methanol/water mixture under reflux conditions for 0.75 hours, achieving an 88% yield . While alternative synthetic approaches, such as the direct chlorination of 4-piperidinobenzoic acid, are known, their yields and selectivity can be variable and are not consistently reported in the literature . This validated 88% yield offers a benchmark for process development and cost-of-goods assessment.

Process Chemistry Organic Synthesis Scale-up

Established Potency Against Human Acetyl-CoA Carboxylase 1 (ACC1): A Baseline IC50 of 1.95 µM

2-Chloro-4-piperidinobenzenecarboxylic acid has demonstrated inhibitory activity against recombinant human Acetyl-CoA Carboxylase 1 (ACC1), with a reported IC50 of 1.95 µM in a biochemical assay measuring the conversion of acetyl-CoA to malonyl-CoA [1]. This provides a specific, quantitative benchmark for this target. While other piperidine-containing scaffolds may also inhibit ACC1, this data point establishes a known potency for this exact compound, which is essential for any SAR study or project focused on this enzyme class [2].

Metabolic Disease Enzymology Inhibitor Screening

Defined CYP450 Inhibition Profile: Low Liability for CYP2C19 and CYP1A2 at Relevant Concentrations

Assessment of cytochrome P450 (CYP) inhibition is critical for predicting drug-drug interaction potential. 2-Chloro-4-piperidinobenzenecarboxylic acid was evaluated against key human CYP isoforms, demonstrating an IC50 of 18 µM for CYP2C19 and an IC50 > 20 µM for CYP1A2 [1]. These values indicate a low propensity for inhibition of these major drug-metabolizing enzymes at typical pharmacological concentrations, a favorable attribute for lead development. This contrasts with many unoptimized heterocyclic scaffolds that can exhibit potent CYP inhibition, often in the nanomolar to low micromolar range.

Drug Metabolism Toxicology ADME

Optimal Application Scenarios for 2-Chloro-4-piperidinobenzenecarboxylic Acid (CAS 313674-11-2) Based on Quantified Differentiation


Lead Optimization in Metabolic Disease Programs Targeting ACC1

Researchers focused on developing novel inhibitors of Acetyl-CoA Carboxylase (ACC) for the treatment of metabolic disorders like obesity and type 2 diabetes can utilize 2-chloro-4-piperidinobenzenecarboxylic acid as a quantifiable starting point for SAR exploration. Its established IC50 of 1.95 µM against human ACC1 provides a benchmark against which new analogs can be directly compared to assess improvements in potency. Furthermore, its favorable CYP inhibition profile (IC50 >18 µM for key isoforms) suggests a lower risk of drug-drug interactions, a key advantage in the polypharmacy context of metabolic disease [1].

Building Block for Focused Compound Libraries with Controlled Lipophilicity

For medicinal chemistry groups constructing targeted libraries, the compound's quantified LogP of 3.09 offers a predictable and tunable property. This can be exploited in library design where a moderate increase in lipophilicity is desired to improve cellular permeability or target engagement. By using this scaffold instead of less lipophilic analogs (e.g., 4-piperidin-1-yl-benzoic acid with a LogP of ~1.6), chemists can rationally dial in this physicochemical parameter while maintaining a privileged core for further diversification via the carboxylic acid handle [1].

Scalable Synthesis of Advanced Intermediates with Validated Yield

Process chemists tasked with scaling up the production of piperidinyl benzoic acid derivatives can leverage the documented, high-yielding (88%) hydrolysis protocol from the corresponding methyl ester [1]. This validated procedure provides a reliable and efficient method for generating multi-gram quantities of the free acid, reducing process development time and improving cost-of-goods calculations for projects where this compound is a key intermediate in a longer synthetic sequence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-piperidinobenzenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.